

# Crystal Structure of 4-Chlorophenyl Methyl Sulfone: A Technical Guide

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## Compound of Interest

Compound Name: 4-Chlorophenyl methyl sulfone

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This technical guide provides a comprehensive overview of the crystal structure of **4-Chlorophenyl methyl sulfone**, a compound of interest in medicinal chemistry and materials science. The following sections detail the crystallographic data, key structural features, and the experimental protocols employed for its characterization, offering valuable insights for researchers engaged in structural biology and drug design.

## Core Crystallographic and Experimental Data

The crystal structure of **4-Chlorophenyl methyl sulfone** ( $C_7H_7ClO_2S$ ) was determined by single-crystal X-ray diffraction.<sup>[1][2]</sup> The compound crystallizes in the triclinic space group P-1.<sup>[1][2]</sup> The crystallographic and experimental data are summarized in the tables below.

### Table 1: Crystal Data and Structure Refinement

Parameter	Value
Chemical Formula	C <sub>7</sub> H <sub>7</sub> ClO <sub>2</sub> S
Formula Weight	190.64 g/mol
Crystal System	Triclinic
Space Group	P-1
a (Å)	5.429(1)[1][2]
b (Å)	6.995(1)[1][2]
c (Å)	10.952(2)[1][2]
α (°)	95.27(1)[1][2]
β (°)	94.31(1)[1][2]
γ (°)	90.64(1)[1][2]
Volume (Å <sup>3</sup> )	412.9(1)[1][2]
Z	2[1][2]
Temperature (K)	293[1][2]
Wavelength (Å)	0.71073[1][2]
Calculated Density (g/cm <sup>3</sup> )	1.533[1][2]
Absorption Coefficient (mm <sup>-1</sup> )	0.659[1][2]
Crystal Size (mm)	0.14 × 0.18 × 0.30[1][2]
Reflections Collected	2493[1][2]
Independent Reflections	1201[1][2]
R-int	Not Reported
Final R indices [I > 2σ(I)]	R1 = 0.052, wR2 = 0.054
R indices (all data)	Not Reported
Goodness-of-fit on F <sup>2</sup>	Not Reported

**Table 2: Selected Bond Lengths (Å)**

Bond	Length (Å)
Cl-C(4)	1.743(5)[1][2]
S-O(1)	1.438(5)[1][2]
S-O(2)	1.442(3)[1][2]
S-C(1)	1.774(5)[1][2]
S-C(7)	1.752(5)[1][2]
C(1)-C(2)	1.380(7)
C(1)-C(6)	1.380(7)
C(2)-C(3)	1.380(7)
C(3)-C(4)	1.380(7)
C(4)-C(5)	1.380(7)
C(5)-C(6)	1.380(7)

**Table 3: Selected Bond Angles (°)**

Atoms	Angle (°)
O(1)-S-O(2)	118.3(2)[2]
O(1)-S-C(1)	108.3(2)[2]
O(2)-S-C(1)	108.3(2)[2]
O(1)-S-C(7)	108.3(2)
O(2)-S-C(7)	108.3(2)
C(1)-S-C(7)	104.5(2)[2]
C(2)-C(1)-S	120.0(4)
C(6)-C(1)-S	120.0(4)
C(3)-C(4)-Cl	119.5(4)
C(5)-C(4)-Cl	119.5(4)

## Experimental Protocols

The determination of the crystal structure of **4-Chlorophenyl methyl sulfone** involved the following key steps:

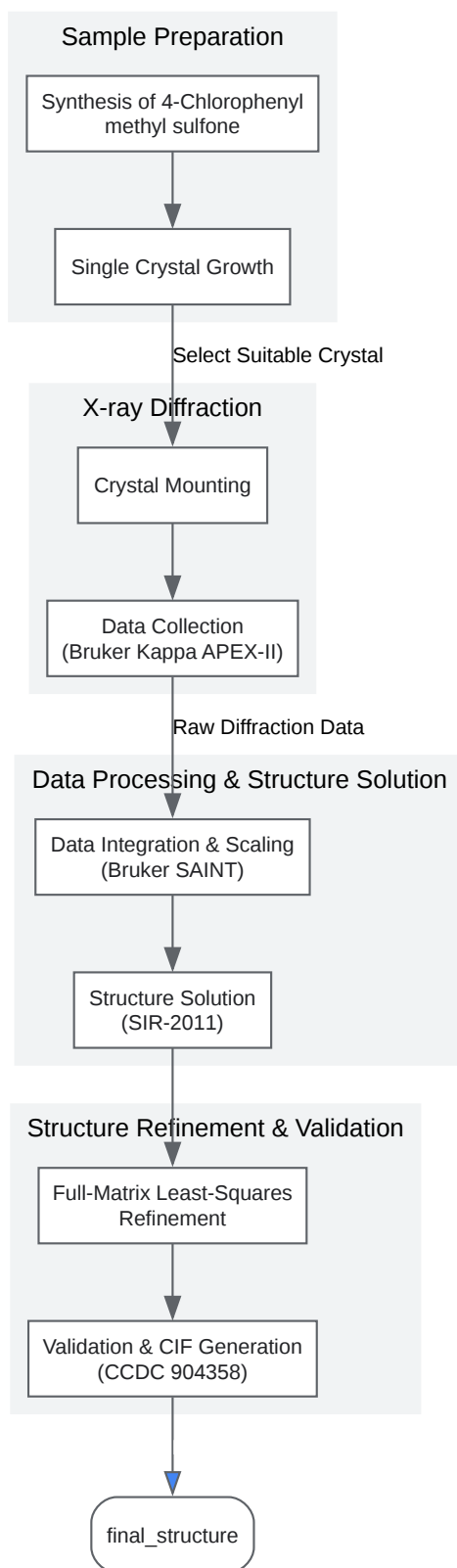
- Synthesis and Crystallization:** The compound was synthesized, and single crystals suitable for X-ray diffraction were grown. The specific method of crystallization was not detailed in the primary literature but typically involves slow evaporation of a saturated solution in an appropriate solvent.
- X-ray Data Collection:** A suitable single crystal was mounted on a diffractometer. The data for this structure was collected on a Bruker Kappa APEX-II automated diffractometer.[2] The crystal was kept at a constant temperature of 293 K during data collection. The diffraction data were collected using Mo K $\alpha$  radiation ( $\lambda = 0.71073 \text{ \AA}$ ).[1][2] A total of 2493 reflections were collected.[1][2]
- Data Processing:** The collected diffraction images were processed to yield a set of indexed reflections with their corresponding intensities. The refinement of the unit cell parameters and

the primary processing of the experimental reflections were performed using the Bruker SAINT programs.<sup>[1]</sup>

4. Structure Solution and Refinement: The crystal structure was solved using direct methods with the SIR-2011 software package.<sup>[1]</sup> The structure was then refined by full-matrix least-squares techniques on  $F^2$  in the anisotropic approximation for non-hydrogen atoms.<sup>[1]</sup> All hydrogen atoms were located in the difference Fourier maps and were refined as a rigid body.<sup>[1]</sup> The final refinement converged to an R-factor (R1) of 0.052 and a weighted R-factor (wR2) of 0.054 for reflections with  $I > 2\sigma(I)$ .<sup>[1]</sup> The complete crystallographic data has been deposited with the Cambridge Crystallographic Data Centre under the deposition number CCDC 904358.<sup>[1]</sup>

## Visualization of the Experimental Workflow

The following diagram illustrates the key stages in the experimental determination of the crystal structure of **4-Chlorophenyl methyl sulfone**.



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Caption: Experimental workflow for the crystal structure determination of **4-Chlorophenyl methyl sulfone**.

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## References

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- To cite this document: BenchChem. [Crystal Structure of 4-Chlorophenyl Methyl Sulfone: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b146403#crystal-structure-of-4-chlorophenyl-methyl-sulfone]

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